molecular formula C16H12N2O3 B1593571 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid CAS No. 4005-05-4

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Cat. No. B1593571
CAS RN: 4005-05-4
M. Wt: 280.28 g/mol
InChI Key: KZZXWFMSTZOYOO-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Theoretical Studies

  • Synthesis and Characterization : Research has shown the synthesis of new complexes with 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, involving transition metals like Co(II), Ni(II), and Cu(II). These complexes have been studied for their structural geometries using theoretical treatments, including molecular mechanics and semi-empirical calculations (Alias et al., 2013).

Antiviral Activities

Analgesic and Anti-Inflammatory Activities

  • Synthesis of Analgesic and Anti-Inflammatory Agents : Derivatives of this compound have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents. These derivatives have shown promising activities in preclinical models (Kumar et al., 2014).

Antimicrobial Activities

  • Synthesis of Antimicrobial Agents : The synthesis of various derivatives of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid has shown potential in antimicrobial activities. These derivatives have been evaluated against a range of bacterial and fungal strains (Abdel-Rahman, 2005).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Some derivatives based on this compound have been studied for their efficiency as corrosion inhibitors, particularly in protecting mild steel in acidic environments. These studies involve experimental as well as theoretical assessments (Rbaa et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols.


Future Directions

Further research is needed to fully understand the properties and potential applications of “4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid”. This could include more detailed studies on its synthesis, reactivity, and biological activity.


Please note that this is a general analysis based on similar compounds, as specific information on “4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid” was not available. For a more accurate analysis, more specific information or studies on this compound would be needed.


properties

IUPAC Name

4-(2-methyl-4-oxoquinazolin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZXWFMSTZOYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358862
Record name 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

CAS RN

4005-05-4
Record name 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SJ Abass - Journal of Applicable Chemistry, 2015 - researchgate.net
4-(2-methyl-4-oxoquinazolin-3 (4H)-yl) benzoic acid was prepared by acetylation of anthranilic acid with acetic anhydride followed by ring closure which was done by direct …
Number of citations: 0 www.researchgate.net
G Saravanan, T Panneerselvam… - Drug Development …, 2019 - Wiley Online Library
Hit, Lead & Candidate Discovery A variety of novel 2‐(methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl)phenyl) quinazolin‐4(3H)‐ones have been synthesized by treating 3‐(4…
Number of citations: 8 onlinelibrary.wiley.com
V Alagarsamy, G Saravanan - Medicinal Chemistry Research, 2013 - Springer
Eighteen novel 6,8-(dibromo/unsubstituted)-2-(methyl/phenyl)-3-(4-(5-(substitutedphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)phenyl)-quinazolin-4(3H)-ones 4a–4r were …
Number of citations: 34 link.springer.com

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